![molecular formula C18H17F4N3O3 B13845461 [3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PAT-1251 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial production methods for PAT-1251 involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent and reproducible results .
Análisis De Reacciones Químicas
PAT-1251 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: PAT-1251 can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PAT-1251 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lysyl oxidase-like 2 and its effects on collagen and elastin cross-linking.
Biology: Employed in research to understand the role of lysyl oxidase-like 2 in various biological processes, including tissue remodeling and fibrosis.
Medicine: Investigated for its potential therapeutic effects in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis.
Industry: Utilized in the development of new therapeutic agents targeting fibrotic diseases and other conditions involving extracellular matrix remodeling
Mecanismo De Acción
PAT-1251 exerts its effects by selectively inhibiting the activity of lysyl oxidase-like 2. This enzyme is responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase-like 2, PAT-1251 reduces the cross-linking of collagen and elastin, thereby decreasing the stiffness of the extracellular matrix and mitigating fibrotic processes .
Comparación Con Compuestos Similares
PAT-1251 is unique in its high selectivity and potency as an inhibitor of lysyl oxidase-like 2. Similar compounds include:
Simtuzumab: A monoclonal antibody targeting lysyl oxidase-like 2, which has shown limited efficacy in clinical trials.
PXS-S2A: A selective lysyl oxidase-like 2 inhibitor developed from the first-generation PXS-S1A compound.
BAPN (β-aminopropionitrile): An early lysyl oxidase inhibitor obtained from natural sources
PAT-1251 stands out due to its oral bioavailability and robust antifibrotic efficacy in preclinical models, making it a promising candidate for further clinical development .
Propiedades
Fórmula molecular |
C18H17F4N3O3 |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2 |
Clave InChI |
ODGXXYXJORZPHE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


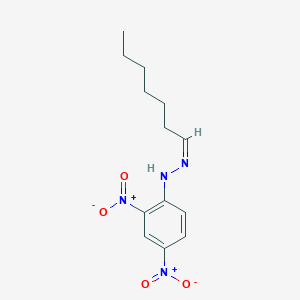
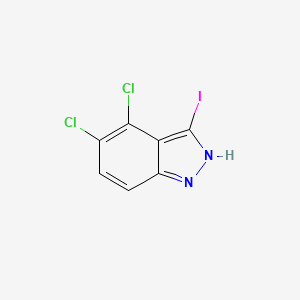
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
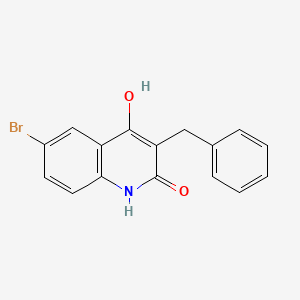
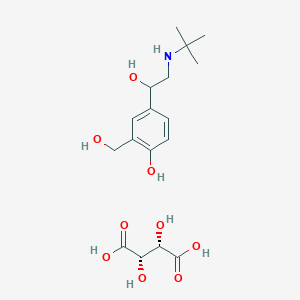
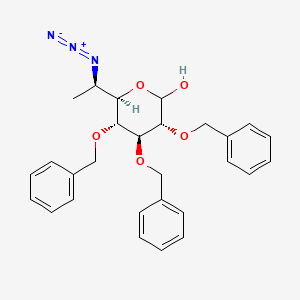
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
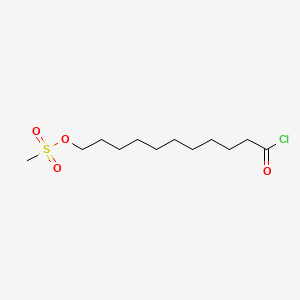
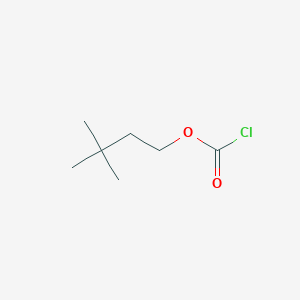
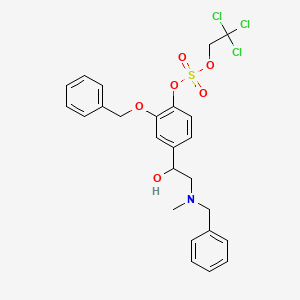
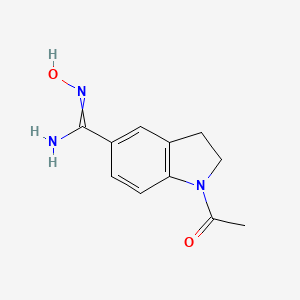
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
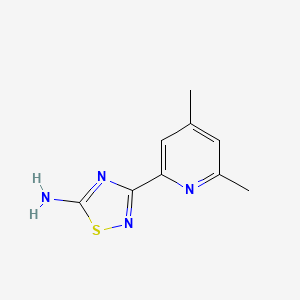
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
